molecular formula C11H16N2O2 B14834280 5-Cyclopropoxy-6-methoxy-N,N-dimethylpyridin-2-amine

5-Cyclopropoxy-6-methoxy-N,N-dimethylpyridin-2-amine

Cat. No.: B14834280
M. Wt: 208.26 g/mol
InChI Key: OHWUQOSAYAQLFB-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-6-methoxy-N,N-dimethylpyridin-2-amine is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.259 g/mol This compound is characterized by the presence of a cyclopropoxy group, a methoxy group, and a dimethylamino group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-6-methoxy-N,N-dimethylpyridin-2-amine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using reagents such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through the reaction of a cyclopropyl halide with a nucleophile.

    Dimethylation of the Amino Group: The dimethylamino group can be introduced by reacting the amine with formaldehyde and formic acid (Eschweiler-Clarke reaction).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-6-methoxy-N,N-dimethylpyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or cyclopropoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-methoxy-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-6-methoxy-N,N-dimethylpyridin-2-amine is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its cyclopropoxy group, in particular, may influence its reactivity and interaction with molecular targets.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

5-cyclopropyloxy-6-methoxy-N,N-dimethylpyridin-2-amine

InChI

InChI=1S/C11H16N2O2/c1-13(2)10-7-6-9(11(12-10)14-3)15-8-4-5-8/h6-8H,4-5H2,1-3H3

InChI Key

OHWUQOSAYAQLFB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=C(C=C1)OC2CC2)OC

Origin of Product

United States

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